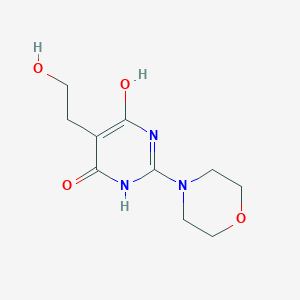

5-(2-Hydroxyethyl)-2-morpholinopyrimidine-4,6-diol

Description

Properties

IUPAC Name |

4-hydroxy-5-(2-hydroxyethyl)-2-morpholin-4-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4/c14-4-1-7-8(15)11-10(12-9(7)16)13-2-5-17-6-3-13/h14H,1-6H2,(H2,11,12,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQDWVBTFXSQDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=C(C(=O)N2)CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70731334 | |

| Record name | 6-Hydroxy-5-(2-hydroxyethyl)-2-(morpholin-4-yl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1178564-17-4 | |

| Record name | 6-Hydroxy-5-(2-hydroxyethyl)-2-(morpholin-4-yl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxyethyl)-2-morpholinopyrimidine-4,6-diol typically involves the reaction of 2-chloro-4,6-dihydroxypyrimidine with morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

For industrial-scale production, the process may be optimized to include continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial to achieve the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxyethyl)-2-morpholinopyrimidine-4,6-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like thionyl chloride for halogenation or amines for amination.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield pyrimidine-4,6-dione derivatives, while reduction with sodium borohydride can produce this compound alcohol derivatives.

Scientific Research Applications

5-(2-Hydroxyethyl)-2-morpholinopyrimidine-4,6-diol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxyethyl)-2-morpholinopyrimidine-4,6-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of pyrimidine derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:

Data Table: Structural and Functional Comparison

Key Observations :

Fluorine (in 5-Fluoropyrimidine-4,6-diol) introduces electronegativity, likely altering reactivity in cross-coupling reactions . Bromophenyl and chloro groups (in 5-(4-Bromophenyl)-4,6-dichloropyrimidine) increase molecular weight and hydrophobicity, favoring applications in halogen-bonding interactions .

Biological Relevance: Compounds with penciclovir-like side chains (e.g., hydroxyethyl groups) show substrate activity for herpes simplex virus type 1 thymidine kinase (HSV-1 TK), a critical feature for antiviral prodrug activation . The target compound’s hydroxyethyl group may mimic this behavior, though its morpholino substituent could reduce steric hindrance compared to bulkier chains .

Physicochemical Properties

- Molecular Weight and Solubility: The target compound’s higher molecular weight (241.24 vs. 142.12 for 4,6-Dihydroxy-2-methylpyrimidine) suggests reduced solubility in polar solvents, mitigated by the hydrophilic morpholino group . Methoxy and fluorine substituents lower molecular weights, favoring applications in solid-phase synthesis .

Biological Activity

5-(2-Hydroxyethyl)-2-morpholinopyrimidine-4,6-diol, a morpholinopyrimidine derivative, has garnered attention for its potential biological activities, particularly as an inhibitor of phosphatidylinositol 3-kinase (PI3K) and its implications in treating various diseases, including cancer. This article explores the compound's synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C10H15N3O4

- Molecular Weight : 241.24 g/mol

- CAS Number : 1178564-17-4

The structure of this compound features a pyrimidine ring substituted with a morpholine group and a hydroxyethyl side chain. This configuration is believed to enhance its biological activity through improved interactions with target proteins.

Research indicates that this compound acts primarily as a PI3K inhibitor . The inhibition of PI3K pathways is crucial in cancer therapy as it affects cell proliferation and survival. Inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells .

Anti-inflammatory Effects

In addition to its role as a PI3K inhibitor, studies have shown that derivatives of morpholinopyrimidines exhibit significant anti-inflammatory properties . For instance, compounds similar to this compound have been reported to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophage cells. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Synthesis and Evaluation

Recent studies focused on synthesizing various morpholinopyrimidine derivatives, including this compound. These compounds were evaluated for their efficacy in inhibiting PI3K activity. The synthesized compounds demonstrated varying degrees of inhibition, with some exhibiting an EC50 value lower than 1 µM against pAKT phosphorylation .

Table: Biological Activity Summary

| Compound Name | Activity Type | EC50 (µM) | Target Protein |

|---|---|---|---|

| This compound | PI3K Inhibitor | <1 | pAKT |

| Morpholinopyrimidine Derivative V4 | Anti-inflammatory | Non-cytotoxic | iNOS, COX-2 |

| Morpholinopyrimidine Derivative V8 | Anti-inflammatory | Non-cytotoxic | iNOS, COX-2 |

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 5-(2-Hydroxyethyl)-2-morpholinopyrimidine-4,6-diol?

Answer:

The synthesis typically involves multi-step functionalization of pyrimidine scaffolds. Key steps include:

- Hydroxyethylation : Introduction of the 2-hydroxyethyl group at the C-5 position via allylic oxidation or dihydroxylation of precursor alkenes (e.g., using OsO₄/NaClO₃ for cis-dihydroxylation) .

- Morpholine incorporation : Substitution reactions at the C-2 position using morpholine derivatives under basic conditions.

- Protection/deprotection strategies : Acetyl or benzyl groups are often used to protect hydroxyl groups during synthesis, with subsequent deprotection using NaOH or BCl₃ .

Critical considerations : Reaction temperature (e.g., –78°C for LDA-mediated steps) and solvent choice (e.g., THF for lithiation) significantly impact yields .

Basic: How can researchers characterize the structural and electronic properties of this compound?

Answer:

- Spectroscopic analysis :

- X-ray crystallography : Resolves spatial arrangements of the morpholine and diol moieties, critical for understanding hydrogen-bonding networks .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z ~257).

Advanced: What experimental strategies address instability during storage or in solution?

Answer:

- Solvent selection : Avoid dimethyl sulfoxide (DMSO), which accelerates decomposition of pyrimidine derivatives via radical-mediated pathways .

- Temperature control : Store at –20°C in anhydrous acetonitrile or methanol to minimize hydrolysis of the morpholine ring .

- Antioxidant additives : Use 0.1% BHT (butylated hydroxytoluene) to suppress oxidative degradation of the hydroxyethyl group .

Data contradiction : While DMSO is widely used for solubility, highlights its incompatibility with 5-substituted pyrimidines, necessitating validation via HPLC stability assays.

Advanced: How can regioselective functionalization challenges at the C-4 and C-6 diol positions be resolved?

Answer:

- Protecting group strategy : Use tert-butyldimethylsilyl (TBS) groups to selectively block one hydroxyl, enabling mono-functionalization .

- Metal-mediated catalysis : Pd/C or Cu(I)-catalyzed coupling reactions for introducing aryl/heteroaryl groups at C-4 or C-6 .

- Computational guidance : DFT calculations predict electron density distribution, identifying C-4 as more nucleophilic than C-6 due to morpholine’s electron-donating effects .

Basic: What is the compound’s role in biochemical pathways or enzyme inhibition studies?

Answer:

- Thiamin biosynthesis : Analogous pyrimidine derivatives (e.g., HET-P) participate in yeast thiamin synthesis, linking to pentose phosphate pathways .

- Enzyme inhibition : The diol and morpholine motifs mimic transition states in phosphorylase enzymes (e.g., thymidine phosphorylase), making it a candidate for inhibitor design .

Advanced: How can reaction mechanisms involving this compound be analyzed using computational methods?

Answer:

- Docking studies : Molecular docking with AutoDock Vina evaluates binding affinities to target enzymes (e.g., thymidine phosphorylase), using crystal structures from PDB .

- MD simulations : GROMACS-based simulations assess conformational stability of the hydroxyethyl-morpholine moiety in aqueous environments .

- QM/MM hybrid models : Elucidate electron transfer pathways during catalytic reactions (e.g., NAD⁺-dependent oxidation) .

Basic: What purification techniques are optimal for isolating high-purity this compound?

Answer:

- Column chromatography : Use silica gel with gradient elution (CH₂Cl₂:MeOH 9:1 → 7:3) to separate diastereomers or byproducts .

- Recrystallization : Ethanol/water (3:1) yields crystalline product with >99% purity (melting point >360°C) .

- HPLC : Reverse-phase C18 columns (ACN:water + 0.1% TFA) confirm purity (>98%) and monitor degradation .

Advanced: How do steric and electronic effects of the morpholine ring influence reactivity?

Answer:

- Steric effects : The morpholine’s chair conformation shields the N-atom, reducing nucleophilic substitution rates at C-2 .

- Electronic effects : Morpholine’s electron-donating nature increases electron density at C-5, enhancing electrophilic substitution at the hydroxyethyl group .

Contradiction : While morpholine typically acts as an electron donor, shows unexpected deactivation in certain Pd-catalyzed reactions, requiring mechanistic re-evaluation.

Basic: What safety precautions are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of dust (H335) .

- Incompatibilities : Avoid strong oxidizers (e.g., KMnO₄) to prevent exothermic decomposition .

Advanced: How can researchers resolve discrepancies in reported synthetic yields?

Answer:

- DoE (Design of Experiments) : Systematic variation of parameters (e.g., stoichiometry, solvent polarity) identifies optimal conditions .

- In situ monitoring : ReactIR tracks intermediate formation, revealing side reactions (e.g., over-oxidation of hydroxyethyl groups) .

- Reproducibility protocols : Strict adherence to anhydrous conditions (<10 ppm H₂O) and inert atmospheres (N₂/Ar) minimizes yield variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.